molecular formula C15H22N4S B7154466 N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,6-di(propan-2-yl)pyrimidin-4-amine

N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,6-di(propan-2-yl)pyrimidin-4-amine

Cat. No.: B7154466
M. Wt: 290.4 g/mol
InChI Key: NSUHKNZNTSJXIZ-UHFFFAOYSA-N
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Description

N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,6-di(propan-2-yl)pyrimidin-4-amine is a heterocyclic compound that features both a thiazole and a pyrimidine ring. The thiazole ring contains sulfur and nitrogen atoms, while the pyrimidine ring includes nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,6-di(propan-2-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4S/c1-9(2)13-6-14(19-15(18-13)10(3)4)17-8-12-7-16-11(5)20-12/h6-7,9-10H,8H2,1-5H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUHKNZNTSJXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CNC2=NC(=NC(=C2)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,6-di(propan-2-yl)pyrimidin-4-amine typically involves the formation of the thiazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 2-methyl-1,3-thiazole-5-carbaldehyde with 2,6-di(propan-2-yl)pyrimidin-4-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,6-di(propan-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,6-di(propan-2-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,6-di(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The thiazole and pyrimidine rings can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. For example, the compound may inhibit enzyme activity or interfere with DNA replication, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole.

    Pyrimidine derivatives: Compounds such as 2,4-diaminopyrimidine and 5-fluorouracil.

Uniqueness

N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,6-di(propan-2-yl)pyrimidin-4-amine is unique due to the combination of the thiazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.

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